
3-(2-(Dimethylamino)vinyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-(Dimethylamino)vinyl)picolinonitrile” is a chemical compound with the CAS Number: 67988-53-8 . It has a molecular weight of 173.22 and a linear formula of C10H11N3 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“3-(2-(Dimethylamino)vinyl)picolinonitrile” is a solid substance . It has a molecular weight of 173.22 . The compound is typically stored in a dry environment at temperatures between 2-8°C . The predicted boiling point is 344.3±37.0 °C and the predicted pKa is 6.49±0.70 .Scientific Research Applications
Molecular Quadratic Hyperpolarizabilities
- Application: In a study on Ru(II) complex salts, these complexes displayed intense, metal-to-ligand charge-transfer absorptions which are highly solvatochromic. Such properties indicate potential applications in fields like nonlinear optics and photonics (Coe et al., 1997).
Polymer Modification
- Application: Research on the homopolymerization of various vinyl monomers, including 4-(N,N-dimethylamino)styrene, showed the potential for creating modified polymers with unique physical properties. This can have implications in material science, particularly in developing new polymer-based materials (Mallakpour & Butler, 1989).
Potentiometric Sensors
- Application: A study introduced a new Ho(3+)-PVC membrane electrode based on a similar compound, which showed promising results in potentiometric sensing. Such electrodes can be used in various analytical applications, including environmental monitoring and industrial process control (Zamani et al., 2013).
Electroluminescent Properties
- Application: Research on iridium(III) complexes with picolinate ligands demonstrated their potential for use in organic light-emitting diodes (OLEDs). The presence of a dimethylamino group in these complexes contributed to high electroluminescence efficiency, making them suitable for display and lighting technologies (Jayabharathi et al., 2015).
Coordination Compounds
- Application: Copper(II) complexes with similar compounds demonstrated interesting spectral properties. Such research contributes to the understanding of coordination chemistry and can have implications in catalysis and material science (West & Nipp, 1987).
Chemical Synthesis
- Application: Studies on the synthesis of various chemical compounds, such as 7-azaindole, using picolines showed the versatility of these compounds in organic synthesis. This has applications in pharmaceuticals and chemical manufacturing (Ma et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
3-[(E)-2-(dimethylamino)ethenyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)7-5-9-4-3-6-12-10(9)8-11/h3-7H,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFVCXKZTYXFZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)vinyl)picolinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

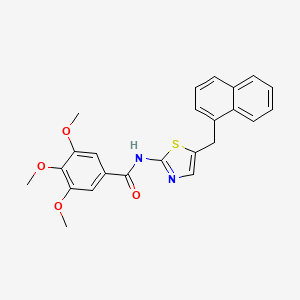
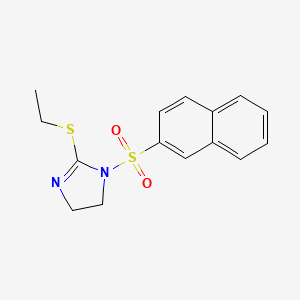
![5-(4-chlorophenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2650455.png)
![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650456.png)

![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)
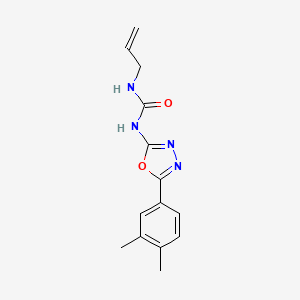
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
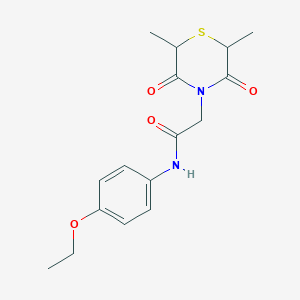
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
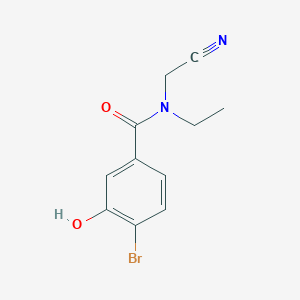
![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)
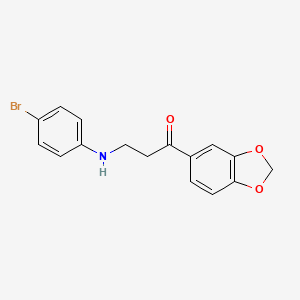
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)